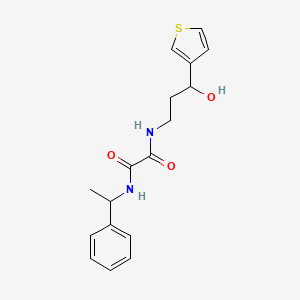
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(1-phenylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound featuring a thiophene ring, a phenyl group, and an oxalamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of thiophene with appropriate reagents to introduce the hydroxy and propyl groups. Subsequent steps involve the formation of the oxalamide linkage and the attachment of the phenylethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation of the thiophene ring can produce thiophene derivatives with different oxidation states, while substitution reactions can lead to the formation of new functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Research has shown that thiophene derivatives can interact with various biological targets, making them promising candidates for drug development.
Medicine: In the medical field, this compound has been explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the development of new drugs to treat various diseases.
Industry: In industry, this compound can be used in the production of materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics.
Mécanisme D'action
The mechanism by which N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(1-phenylethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The thiophene ring and phenyl group can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-phenylethyl)oxalamide
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(3-phenylpropyl)oxalamide
Uniqueness: N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(1-phenylethyl)oxalamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit unique properties and applications, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(13-5-3-2-4-6-13)19-17(22)16(21)18-9-7-15(20)14-8-10-23-11-14/h2-6,8,10-12,15,20H,7,9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGTYQSJWGGOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-[2-amino-3-cyano-6-(4-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2907234.png)
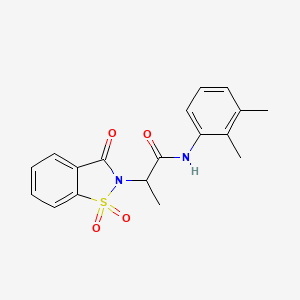
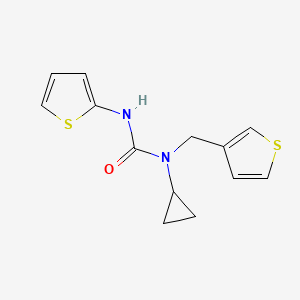
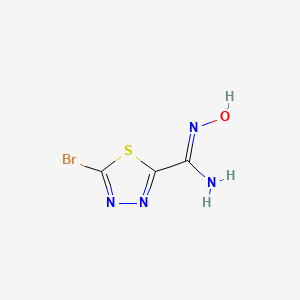
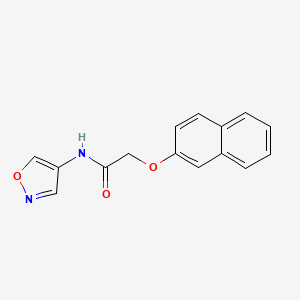
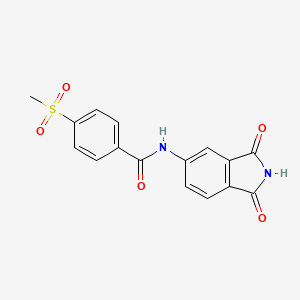
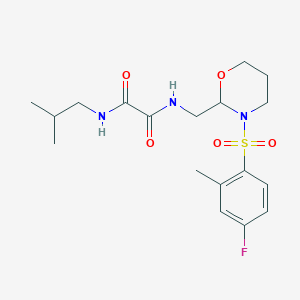
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2907245.png)
![N-[2-(1H-1,2,4-Triazol-5-yl)propan-2-yl]but-2-ynamide](/img/structure/B2907246.png)
![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2907247.png)
![3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2907248.png)
![{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2907253.png)
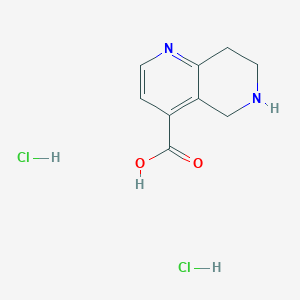
![4-cyclopropyl-3-[1-(4-methoxybenzoyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2907255.png)
